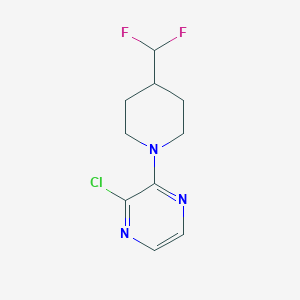

5-(3,4,5-三甲氧基苯基)噁唑-2-碳腈

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Molecular Structure Analysis

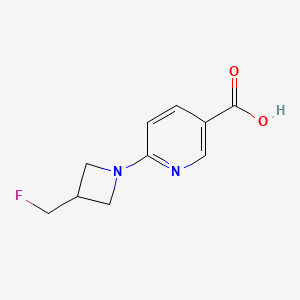

The molecular structure of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile consists of a central oxazole ring attached to a phenyl ring substituted with three methoxy groups.Chemical Reactions Analysis

While specific chemical reactions involving 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are not available, similar compounds have been synthesized and evaluated for their biological activity .科学研究应用

抗癌活性

5-芳基磺酰基-1,3-噁唑-4-碳腈类化合物,与5-(3,4,5-三甲氧基苯基)噁唑-2-碳腈相关,在抗癌研究中显示出有希望的结果。Kachaeva等人(2018年)的研究合成并表征了各种5-芳基磺酰基-1,3-噁唑-4-碳腈,展示了它们对癌细胞系的生长抑制和细胞静止活性,在亚微摩尔浓度下。这些化合物对白血病细胞系表现出高选择性,有些对肾脏和乳腺癌亚组织显示出相当大的细胞毒选择性,暗示了它们作为开发新抗癌药物框架的潜力(Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018)。

合成和化学转化

根据Xu等人(2017年)描述的铜(II)-介导的从苯乙酮形成噁唑-4-碳腈的过程,提供了关于5-(3,4,5-三甲氧基苯基)噁唑-2-碳腈的化学转化的见解。这项研究突出了使用亚铁氰化钾合成5-芳基噁唑-4-碳腈的方案,展示了一个基于自由基偶联机制和亚铁氰化钾的双重作用,作为噁唑环化的氰源和偶联伙伴(Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017)。

药物性质

Sameluk和Kaplaushenko(2015年)探索了各种噁唑衍生物的合成和理化性质,包括与5-(3,4,5-三甲氧基苯基)噁唑-2-碳腈相关的化合物。他们对乙腈硫代-1,2,4-三唑和其衍生物的研究表明了潜在的药理活性,如抗肿瘤、抗炎和抗氧化性能(Sameluk & Kaplaushenko, 2015)。

抗病毒活性

Kachaeva等人(2019年)对1,3-噁唑-4-碳腈衍生物的研究,与5-(3,4,5-三甲氧基苯基)噁唑-2-碳腈密切相关,揭示了它们对人类巨细胞病毒(HCMV)的体外活性。这项研究合成了1,3-噁唑-4-羧酸酯和1,3-噁唑-4-碳腈的5-官能化衍生物,展示了对正常实验室HCMV株和耐药分离株都表现出相当大的抗病毒活性,暗示了它们在开发新的抗HCMV药物方面的潜力(Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019)。

未来方向

The future directions for research on 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide was found to be a potent anti-inflammatory agent with less ulcerogenic potential, suggesting that this series of compounds could be further explored for the development of safer and more active anti-inflammatory agents .

作用机制

Target of Action

The primary targets of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it can cause misfolding of client proteins, leading to their degradation and disruption of cellular processes .

Pharmacokinetics

The trimethoxyphenyl group, a component of the compound, is known to be a pharmacophore in numerous potent agents, suggesting that it may contribute to the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile’s action include disruption of cell division, protein misfolding, oxidative stress, altered gene expression, disrupted signal transduction, and inhibited cell growth . These effects can lead to cell death, particularly in cancer cells, making the compound a potential anticancer agent .

属性

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIZFBOJITZAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

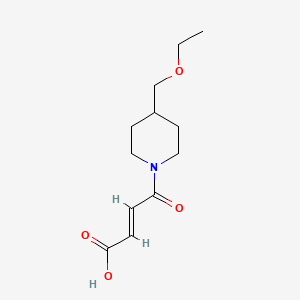

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)

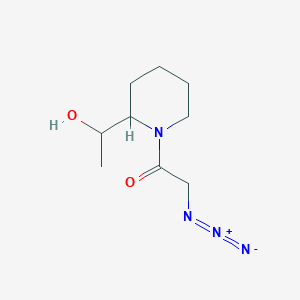

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

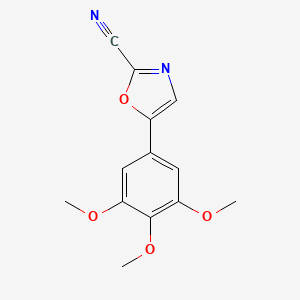

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)